ALR2 Inhibitory Potency vs. Epalrestat
Derivatives synthesized from Rhodanine-3-acetic acid (CAS 5718-83-2) demonstrate significant, quantifiable improvements in aldose reductase (ALR2) inhibition over the clinically established inhibitor epalrestat [1]. In a direct head-to-head comparison of six rhodanine acetic acid derivatives, four compounds (2, 3, 4, and 5) exhibited IC₅₀ values against ALR2 (isolated from rat eye lenses) that were more potent than epalrestat's IC₅₀ [1]. The most potent derivative, compound 3 ((Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid), achieved an IC₅₀ value over five times lower (more potent) than epalrestat [1]. This establishes the N-acetic acid substituted core as a key driver of enhanced potency relative to alternative scaffolds.
| Evidence Dimension | ALR2 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | Derivative 3: >5-fold more potent than epalrestat; multiple other derivatives: IC₅₀ values in submicromolar range, all more potent than epalrestat |
| Comparator Or Baseline | Epalrestat (ALR2 Inhibitor, IC₅₀ baseline) |
| Quantified Difference | Compound 3 is >5-fold more potent; 4 out of 6 tested derivatives demonstrated superior potency compared to epalrestat |
| Conditions | In vitro enzyme inhibition assay; Aldose reductase (ALR2) isolated from rat eye lenses |
Why This Matters
For procurement in drug discovery, this data confirms that the 5718-83-2 scaffold provides a validated, direct path to synthesizing inhibitors with a proven >5-fold improvement in target potency over the current clinical standard.
- [1] Kucerova-Chlupacova M, Halakova D, Majekova M, Treml J, Stefek M, Prnova MS. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. Chem Biol Interact. 2020;332:109286. View Source
